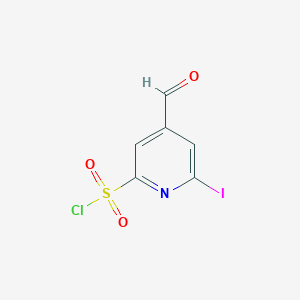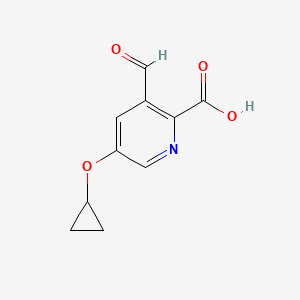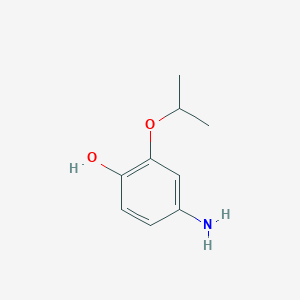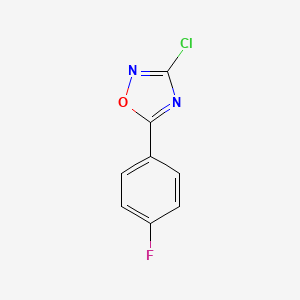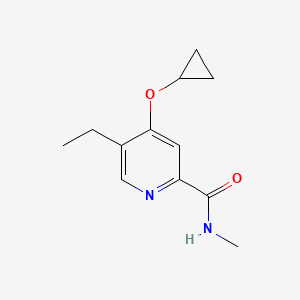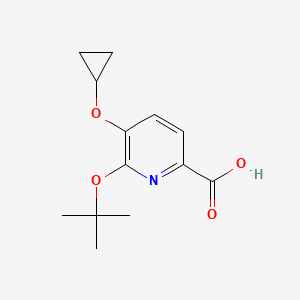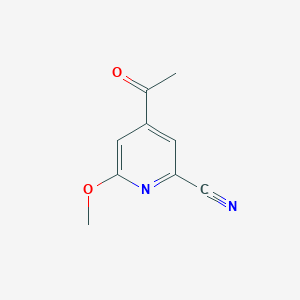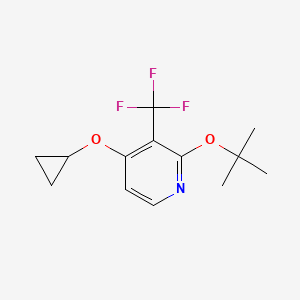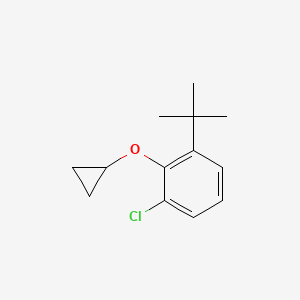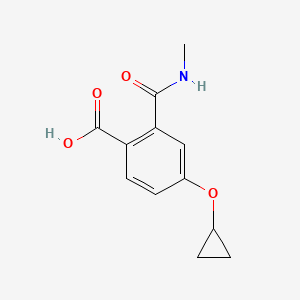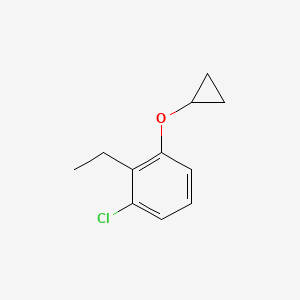
1-Chloro-3-cyclopropoxy-2-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C11H13ClO It is a derivative of benzene, featuring a chlorine atom, a cyclopropoxy group, and an ethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-cyclopropoxy-2-ethylbenzene typically involves multiple steps, starting from benzene. The process includes:
Friedel-Crafts Alkylation: Introduction of the ethyl group to the benzene ring using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: Introduction of the chlorine atom to the benzene ring, which can be achieved using chlorine gas in the presence of a catalyst like ferric chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-cyclopropoxy-2-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-cyclopropoxy-2-ethylphenol.
Oxidation Reactions: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the cyclopropoxy group, leading to the formation of cyclopropyl derivatives
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: 3-Cyclopropoxy-2-ethylphenol.
Oxidation: 3-Cyclopropoxy-2-ethylbenzoic acid.
Reduction: Cyclopropyl derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-cyclopropoxy-2-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-Chloro-3-cyclopropoxy-2-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The cyclopropoxy group may play a crucial role in stabilizing the compound’s interaction with its target, while the chlorine atom can enhance its reactivity .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-ethylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive.
1-Chloro-3-ethylbenzene: Similar structure but without the cyclopropoxy group, leading to different reactivity and applications.
1-Chloro-4-ethylbenzene: Positional isomer with different chemical properties and reactivity .
Uniqueness: 1-Chloro-3-cyclopropoxy-2-ethylbenzene is unique due to the presence of the cyclopropoxy group, which introduces significant steric hindrance and alters the compound’s reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Eigenschaften
Molekularformel |
C11H13ClO |
|---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
1-chloro-3-cyclopropyloxy-2-ethylbenzene |
InChI |
InChI=1S/C11H13ClO/c1-2-9-10(12)4-3-5-11(9)13-8-6-7-8/h3-5,8H,2,6-7H2,1H3 |
InChI-Schlüssel |
FAKJGZPPXIPZBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1Cl)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


